Licorice Saponin A3 Exhibits 42-Fold Higher Potency than Glycyrrhetinic Acid in SARS-CoV-2 Infection Inhibition
In a head-to-head antiviral assay conducted by Yi et al. (2022), Licorice Saponin A3 demonstrated potent inhibition of SARS-CoV-2 infection with an EC50 of 75 nM (0.075 μM), compared to glycyrrhetinic acid (GA) which exhibited an EC50 of 3.17 μM under identical experimental conditions. This represents a 42-fold greater potency for Licorice Saponin A3 relative to GA. Additionally, mechanistic studies revealed that Licorice Saponin A3 targets the nsp7 protein involved in viral replication, whereas GA binds to the spike protein receptor-binding domain (RBD), indicating distinct antiviral mechanisms [1].
| Evidence Dimension | SARS-CoV-2 antiviral activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 75 nM (0.075 μM) |
| Comparator Or Baseline | Glycyrrhetinic acid (GA): EC50 = 3.17 μM |
| Quantified Difference | 42-fold higher potency (3.17 μM / 0.075 μM = 42.3) |
| Conditions | Vero E6 cell-based SARS-CoV-2 infection assay; compound screening from 125 licorice-derived small molecules |
Why This Matters
The 42-fold potency advantage of Licorice Saponin A3 over GA in antiviral assays provides clear justification for selecting A3 over GA in SARS-CoV-2 antiviral research programs, where higher potency translates to lower required concentrations and potentially improved therapeutic windows.
- [1] Yi Y, Li J, Lai X, et al. Natural triterpenoids from licorice potently inhibit SARS-CoV-2 infection. J Adv Res. 2022;36:201-210. View Source
